molecular formula C24H20Cl2N2OS B4302851 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B4302851
M. Wt: 455.4 g/mol
InChI Key: BCNPDCGSHKBKJW-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a methylthiol reacts with the indole core.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the indole derivative with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include thiols, amines, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and acetamide moiety. These interactions can modulate biochemical pathways and physiological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-benzyl-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide: Lacks the methylsulfanyl group.

    2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide: Lacks the 2,4-dichlorophenyl group.

    2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide: Lacks the dichloro substitution on the phenyl group.

Uniqueness

The presence of both the methylsulfanyl group and the 2,4-dichlorophenyl group in 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide contributes to its unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c1-30-24-18-9-5-6-10-21(18)28(15-16-7-3-2-4-8-16)22(24)14-23(29)27-20-12-11-17(25)13-19(20)26/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNPDCGSHKBKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide

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